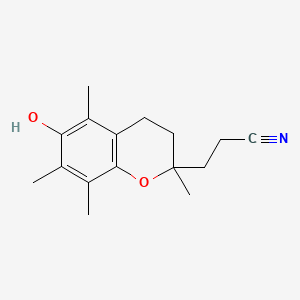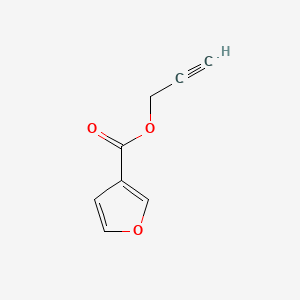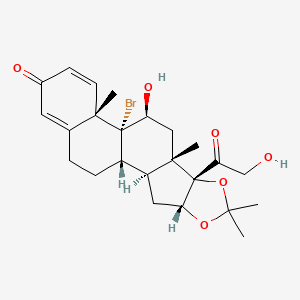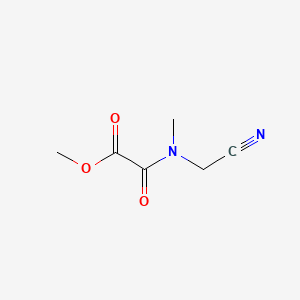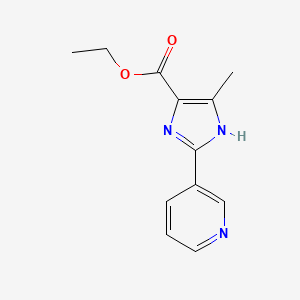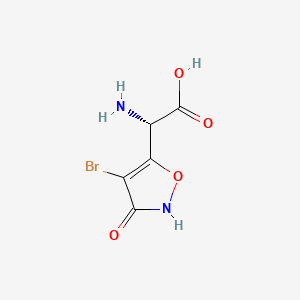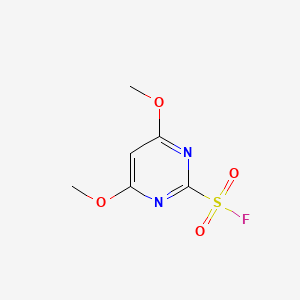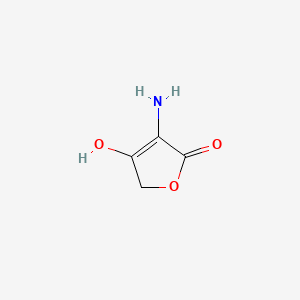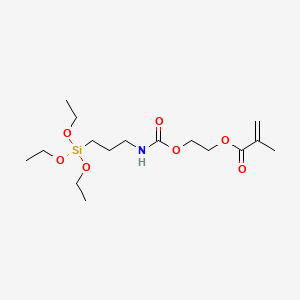
邻-(甲基丙烯酰氧乙基)-N-(三乙氧基硅丙基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane: is a multifunctional compound that combines the properties of methacrylate and alkoxysilane groups. This unique combination allows it to participate in both organic polymerization and inorganic sol-gel processes, making it highly versatile for various applications, particularly in the field of adhesives and coatings .
科学研究应用
Chemistry:
- Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
- Acts as a cross-linking agent in the synthesis of hybrid organic-inorganic materials .
Biology and Medicine:
- Utilized in the development of dental materials, such as adhesives and fillers, due to its biocompatibility and mechanical strength .
Industry:
- Employed in coatings to enhance durability and resistance to environmental factors.
- Used in the production of high-performance composites for automotive and aerospace applications .
作用机制
Target of Action
o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane is a type of urethane methacrylate oligomer . It is primarily used in the production of crosslinked organic/inorganic hybrid nanovehicles . These nanovehicles are often used in drug delivery applications . Therefore, the primary targets of this compound are the organic/inorganic materials that it helps to crosslink.
Mode of Action
The compound acts as a crosslinking agent, helping to form stable structures for drug delivery . It interacts with its targets through a process known as triethoxysilyl-/trimethoxysilyl functionality . This process involves the formation of strong covalent bonds between the organic and inorganic materials, creating a stable, crosslinked structure .
Biochemical Pathways
The crosslinked structures it helps to form can be used to deliver drugs that do interact with biochemical pathways .
Pharmacokinetics
For example, the crosslinked structures can enhance the stability and control the release of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the compound’s action is the formation of stable, crosslinked organic/inorganic hybrid nanovehicles . These structures can enhance the stability of drug delivery systems, control the release of the drug, and potentially improve the drug’s efficacy .
Action Environment
The action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane can be influenced by environmental factors. For instance, the process of triethoxysilyl-/trimethoxysilyl functionality can be affected by the presence of water, as alkylsilanes react with hydroxyl groups . Additionally, the stability and efficacy of the crosslinked structures can be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
The biochemical properties of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are largely determined by its urethane structure. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This compound interacts with various biomolecules, including enzymes and proteins, through these urethane bonds.
Cellular Effects
The cellular effects of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are primarily related to its role in the formation of polyurethane structures. Polyurethanes, including this compound, are known to present properties such as higher crystallinity, higher thermal stability, and increased fire resistance compared to polyether-based polyurethanes . They can also undergo hydrolysis when exposed to moisture and heat for a long time .
Molecular Mechanism
The molecular mechanism of action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane involves the formation of urethane bonds. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This leads to the formation of linear macromolecular structures that contribute to the unique properties of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane can change over time. For instance, the polyurethane structures formed by this compound can undergo hydrolysis when exposed to moisture and heat for a long time . This can lead to changes in the properties of the compound and its effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane typically involves the reaction of methacryloxyethyl isocyanate with triethoxysilylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkoxysilane groups. The process can be summarized as follows:
Reactants: Methacryloxyethyl isocyanate and triethoxysilylpropylamine.
Conditions: Anhydrous environment, typically at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the reactants and maintain anhydrous conditions.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
Polymerization: The methacrylate group can undergo free-radical polymerization, forming cross-linked polymer networks.
Hydrolysis and Condensation: The alkoxysilane groups can hydrolyze in the presence of water, followed by condensation to form siloxane bonds, leading to the formation of an inorganic network.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.
Major Products:
Polymer Networks: Cross-linked polymers with enhanced mechanical properties.
Siloxane Networks: Inorganic networks with improved thermal and chemical stability.
相似化合物的比较
Methacryloxypropyltrimethoxysilane: Similar in structure but with different alkoxysilane groups.
Acryloxyethyltriethoxysilane: Contains an acryloxy group instead of a methacryloxy group.
Uniqueness:
属性
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZOMNDOKZCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115396-93-5 |
Source


|
| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

